molecular formula C7H10BNO2S B3287029 (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid CAS No. 83611-96-5

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

Cat. No.: B3287029
CAS No.: 83611-96-5
M. Wt: 183.04 g/mol
InChI Key: RZTASGWAMAQUPB-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a fused tetrahydrothienopyridine core. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions. Its structure combines a sulfur-containing thiophene ring with a partially saturated pyridine system, enabling unique electronic and steric properties that influence reactivity .

Notably, CymitQuimica listed this compound (CAS: 1078151-34-4) as a discontinued product, reflecting its specialized use in research settings rather than large-scale industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9-11H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTASGWAMAQUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)CCNC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Synthetic Reactions and Conditions

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is primarily synthesized via a trityl deprotection strategy and participates in subsequent coupling and oxidation reactions:

Deprotection to Form Boronic Acid

  • Starting material : N-trityl-protected boronic ester (compound 9 ).

  • Reagents : p-Toluenesulfonic acid (TsOH) in tetrahydrofuran (THF).

  • Conditions : 0–5°C → room temperature (r.t.), 1 hour.

  • Yield : 89% .

Coupling with Bromo Ketones

  • Reaction partner : 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one (compound 12 ).

  • Reagents : Triethylamine (TEA) in absolute ethanol.

  • Conditions : Nitrogen atmosphere, 50°C, 8 hours.

  • Outcome : Forms (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid (compound 11 ) .

Oxidation to Hydroxy Intermediate

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid.

  • Conditions : 0–4°C → r.t., 4 hours.

  • Outcome : Generates 1-cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethan-1-one (compound 4 ), a prasugrel precursor .

Reaction Data Table

Reaction StepReagents/ConditionsYieldKey Analytical Data (Compound 10 )
Trityl deprotectionTsOH, THF, 0–5°C → r.t.89%1H NMR^1\text{H NMR} (CDCl₃): δ 8.98 (s, 2H), 7.47 (d, J = 8.0 Hz, 2H), 4.21 (s, 2H)
Bromo ketone couplingTEA, EtOH, 50°C, N₂ atmosphereN/AHRMS (C₁₈H₁₉BFNO₃S): 360.2217 [M+H]⁺
Oxidation with H₂O₂H₂O₂, acetic acid, 0–4°C → r.t.N/AMS-ESI (m/z): 378.3 [M+Na]⁺

Mechanistic Insights

  • Deprotection : Acidic cleavage of the trityl group exposes the boronic acid functionality while maintaining the thienopyridine core .

  • Coupling : Nucleophilic substitution at the α-carbon of the bromo ketone facilitates C–C bond formation, critical for introducing the cyclopropyl-fluorophenyl moiety .

  • Oxidation : Boronic acid undergoes hydroxylation via peroxide-mediated oxidation, forming a phenol derivative essential for drug activity .

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR}1H NMR : Distinct signals for aromatic protons (δ 7.47) and tetrahydrothienopyridine backbone (δ 4.21, 3.04) confirm structural integrity .

  • Mass Spectrometry : ESI-MS and HRMS data validate molecular weight and fragmentation patterns .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Heterocyclic Boronic Acids

3-Trifluoromethylphenylboronic Acid (CAS: N/A)
  • Structure : Aromatic phenyl ring with a trifluoromethyl substituent.
  • Applications : Widely used in cross-coupling reactions to introduce trifluoromethyl groups into target molecules, as demonstrated in the synthesis of imidazo[1,2-a]pyridine derivatives .
  • Reactivity: Electron-withdrawing CF₃ group enhances electrophilicity, accelerating coupling reactions compared to the tetrahydrothienopyridine analog, which has a more electron-rich heterocycle .
o-Tolylboronic Acid (CAS: N/A)
  • Structure : Ortho-methyl-substituted phenylboronic acid.
  • Applications : Employed in the synthesis of nitroimidazo[1,2-a]pyridines, yielding intermediates for pharmaceutical candidates .
  • Comparison: The methyl group in o-tolylboronic acid provides steric hindrance, which can reduce coupling efficiency relative to the less sterically encumbered tetrahydrothienopyridine-boronic acid .
[6-(Hexyloxy)-3-pyridinyl]boronic Acid (CAS: 193400-05-4)
  • Structure : Pyridine ring with a hexyloxy substituent.
  • Applications : Used in synthesizing complex ether-linked pyridine derivatives.
  • Key Difference: The hexyloxy chain introduces hydrophobicity, contrasting with the hydrophilic tetrahydrothienopyridine core .

Pharmaceutical Derivatives

Prasugrel-d3 (CAS: 1127253-02-4)
  • Structure: Acetylated tetrahydrothienopyridine derivative with deuterium labeling.
  • Role : Serves as a deuterated internal standard in pharmacokinetic studies of prasugrel, an antiplatelet drug .
  • Comparison : The boronic acid variant lacks the acetyl and cyclopropane-oxoethyl groups critical for prasugrel’s biological activity but serves as a synthetic intermediate for such derivatives .
Thieno[3,2-c]pyridine-Based Antiplatelet Agents
  • Examples : Compounds A4, B2, C1, and C7 from .
  • Activity : These derivatives exhibit potent ADP receptor antagonism, with compound C1 outperforming the benchmark drug ticlopidine .
  • Synthetic Relevance: The boronic acid precursor enables modular functionalization of the thienopyridine scaffold, critical for optimizing pharmacodynamic properties .

Comparative Data Table

Compound Molecular Weight CAS Number Key Applications Availability
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid 211.07 1078151-34-4 Suzuki coupling, drug intermediates Discontinued
3-Trifluoromethylphenylboronic acid 189.93 N/A Imidazo[1,2-a]pyridine synthesis Commercial
o-Tolylboronic acid 135.97 N/A Nitroimidazo[1,2-a]pyridine synthesis Commercial
Prasugrel-d3 378.37 1127253-02-4 Pharmacokinetic studies Specialty suppliers

Research Findings and Challenges

  • Stability: Boronic acids with electron-rich heterocycles (e.g., tetrahydrothienopyridine) may suffer from protodeboronation under acidic conditions, limiting their utility in certain reactions .

Biological Activity

The compound (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a member of the tetrahydrothienopyridine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the modification of thienopyridine derivatives. The synthesis often includes the introduction of a boronic acid functional group which enhances its reactivity and biological profile. The structural features of this compound allow it to interact with various biological targets effectively.

1. Inhibition of Kinases

Research indicates that compounds related to tetrahydrothieno[3,2-c]pyridine exhibit potent inhibitory activity against several kinases. For instance:

  • GSK-3β Inhibition : A study demonstrated that certain derivatives exhibit competitive inhibition of GSK-3β with an IC50 as low as 8 nM. This kinase is crucial in various cellular processes including glycogen metabolism and cell signaling pathways related to cancer and neurodegenerative diseases .
  • ROCK-1 and IKK-β Inhibition : Compounds have shown inhibitory effects on ROCK-1 and IKK-β kinases, which are involved in inflammation and cancer progression .

2. Neuroprotective Effects

The compound has demonstrated neuroprotective properties in models of neurodegeneration. In particular, it has been shown to mitigate tau hyperphosphorylation induced by okadaic acid in cellular models, suggesting potential applications in treating Alzheimer's disease .

3. Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of tetrahydrothieno[3,2-c]pyridine derivatives on cancer cell lines. For example:

  • Compounds were tested against HeLa cells (cervical cancer) and showed significant cytotoxicity at micromolar concentrations .
  • The structure-activity relationship (SAR) analysis indicated that modifications to the thienopyridine core could enhance or reduce cytotoxic effects .

Table: Summary of Biological Activities

Biological ActivityTarget/EffectReference
GSK-3β InhibitionIC50 = 8 nM
ROCK-1 InhibitionAnti-inflammatory effects
NeuroprotectionReduces tau hyperphosphorylation
CytotoxicitySignificant effects on HeLa cells

Study 1: GSK-3β Inhibitory Activity

In a detailed investigation into the inhibitory activity against GSK-3β, compounds derived from tetrahydrothieno[3,2-c]pyridine were evaluated for their binding affinity and inhibition kinetics. The most potent compounds were found to have a favorable ADME profile (Absorption, Distribution, Metabolism, Excretion), making them suitable candidates for further development as therapeutic agents.

Study 2: Neuroprotection in Alzheimer's Models

In vitro assays using neuronal cell lines demonstrated that this compound significantly reduced cell death induced by toxic agents mimicking Alzheimer’s pathology. This suggests its potential as a neuroprotective agent.

Q & A

Q. What are the established synthetic routes for (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of the parent heterocycle (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) at the 2-position, followed by a Grignard reaction with alkyl boronates to form a boronate intermediate. Subsequent oxidation and deprotection yield the boronic acid derivative . Key factors include temperature control during halogenation (to avoid side reactions) and stoichiometric precision in the Grignard step. For example, excess boronate reagent can lead to esterification byproducts, reducing purity. Reaction optimization via thin-layer chromatography (TLC) monitoring is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying the tetrahydrothienopyridine scaffold and boronic acid moiety. The 11B^{11}\text{B} NMR peak near 30 ppm confirms the boronic acid group .
  • X-ray crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond angles and stereochemistry. For example, crystal data (monoclinic system, space group C2/c) validate the fused ring system and boronic acid geometry .

Q. How does this boronic acid participate in Suzuki-Miyaura cross-coupling reactions, and what substrates are compatible?

The compound acts as a nucleophilic partner, forming C–C bonds with aryl/heteroaryl halides. Catalytic systems (e.g., Pd(PPh3_3)4_4) in dioxane/water mixtures at 80–100°C are typical. Substrates with electron-withdrawing groups (e.g., nitro, carbonyl) enhance reactivity. Steric hindrance from the tetrahydrothienopyridine ring may require longer reaction times (12–24 hours) compared to simpler boronic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectral data for this compound?

Discrepancies often arise from solvation effects or crystal packing forces not accounted for in gas-phase DFT calculations. Hybrid approaches combining:

  • Molecular dynamics simulations (to model solvent interactions)
  • Solid-state NMR (to compare with X-ray data ) can reconcile differences. For instance, torsional angles in the tetrahydrothienopyridine ring may shift due to crystal lattice constraints .

Q. What strategies mitigate hydrolysis or protodeboronation of this boronic acid during storage or reactions?

  • Storage : Under inert atmosphere (argon) at –20°C, with desiccants to prevent moisture ingress .
  • Stabilization in reactions : Use of aprotic solvents (e.g., THF) and additives like pinacol to form cyclic boronate esters, which resist hydrolysis .

Q. What role does this compound play in the synthesis of bioactive molecules, and how is its reactivity tuned for specific targets?

It serves as a key intermediate in thrombin inhibitors and antiplatelet agents (e.g., prasugrel analogs). Reactivity can be modulated via:

  • Ring substitution : Electron-donating groups on the pyridine moiety increase boronic acid stability.
  • Coordination with transition metals : Pd or Ni catalysts direct coupling to sterically hindered sites .

Q. How do steric and electronic effects of the tetrahydrothienopyridine scaffold influence catalytic cycles in cross-coupling reactions?

The fused thiophene-pyridine ring introduces steric bulk, slowing oxidative addition of aryl halides but enhancing transmetallation efficiency. Computational studies (e.g., DFT on Pd intermediates) show that the scaffold’s electron-rich sulfur atom stabilizes Pd(0) species, reducing catalyst loading requirements .

Methodological Guidance

  • Contradiction Analysis : When NMR and X-ray data conflict (e.g., bond lengths), employ synchrotron XRD for higher resolution or dynamic NMR to assess conformational flexibility .
  • Reaction Scale-Up : Use flow chemistry to maintain temperature control during exothermic steps (e.g., Grignard reaction) and minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Reactant of Route 2
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

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